PCI 29732

Übersicht

Beschreibung

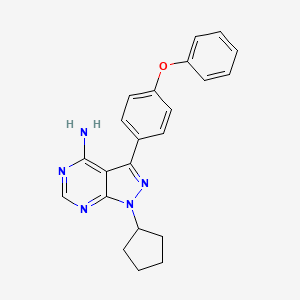

“1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential . They are used on several therapeutic targets . This compound is a potent derivative with a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

Synthesis Analysis

The synthesis of pyridopyrimidine derivatives involves various synthetic protocols . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridopyrimidine derivatives are complex and involve multiple steps . For example, the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Wissenschaftliche Forschungsanwendungen

Inhibitor der Bruton-Tyrosinkinase

PCI 29732 ist ein potenter Inhibitor der Bruton-Tyrosinkinase (BTK) . BTK ist ein Enzym, das eine entscheidende Rolle im Signalweg des B-Zell-Rezeptors spielt, der für die Entwicklung, Aktivierung und das Überleben von B-Zellen wichtig ist. Durch die Hemmung von BTK kann this compound die durch den B-Zell-Antigen-Rezeptor (BCR) vermittelte Genexpression in CD20+ B-Zellen blockieren .

Steigerung der Wirksamkeit von Chemotherapeutika

Untersuchungen haben gezeigt, dass this compound die Wirksamkeit herkömmlicher Chemotherapeutika in Krebszellen, die ABCG2 überexprimieren, verbessern kann . ABCG2 ist ein Mitglied der ABC-Transporter-Subfamilie, die zur Multidrug-Resistenz (MDR) in Krebszellen beiträgt. Es wurde festgestellt, dass this compound die Wirksamkeit von Substrat-Chemotherapeutika in ABCG2-überexprimierenden Zellen signifikant verbessert .

Überwindung der Multidrug-Resistenz

Es wurde festgestellt, dass this compound die Multidrug-Resistenz (MDR) in Krebszellen überwindet . MDR ist eine bedeutende Herausforderung in der Krebstherapie, da sie die Wirksamkeit vieler Chemotherapeutika einschränkt. Durch die Hemmung der Funktion von ABCG2 kann this compound die Antitumor-Wirksamkeit von Substrat-Chemotherapeutika verbessern .

Interaktion mit der ATP-Bindungsstelle von ABCG2

Es wurde festgestellt, dass this compound mit der ATP-Bindungsstelle von ABCG2 interagiert . Bei niedrigen Konzentrationen stimuliert this compound die ATPase-Aktivität von ABCG2. Bei hohen Konzentrationen hemmt es jedoch die ATPase-Aktivität und konkurriert mit [125I]-Iodoarylazidoprazosin um die Photoaffinitätsmarkierung von ABCG2 .

Potenzielle Anwendung in der Kombinationschemotherapie

Die Fähigkeit von this compound, die Wirksamkeit von Chemotherapeutika zu verbessern und MDR zu überwinden, deutet auf eine potenzielle Anwendung in der Kombinationschemotherapie zur Behandlung von ABCG2-überexprimierenden Krebspatienten hin .

Wirkmechanismus

Target of Action

PCI 29732, also known as 1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a potent, orally active, reversible inhibitor of Bruton’s Tyrosine Kinase (BTK) with Kapp values of 8.2, 4.6, and 2.5 nM for BTK, Lck, and Lyn, respectively . BTK is a member of the Tec family of kinases and is essential for B-cell antigen receptor (BCR) signaling pathway .

Mode of Action

This compound interacts with its targets by competitively binding to the ATP-binding site of BTK, thereby inhibiting its function . It also inhibits the function of ABCG2, another target, by competitively binding to its ATP-binding site .

Biochemical Pathways

The inhibition of BTK by this compound blocks B-cell antigen receptor (BCR)-mediated gene expression in CD20+ B cells . This compound also affects the multidrug resistance (MDR) pathway, which is induced by the ABC transporter subfamily B member 1 (ABCB1) and subfamily G member 2 (ABCG2), thereby enhancing the efficacy of substrate chemotherapeutic agents .

Pharmacokinetics

It is known to be orally active , suggesting good bioavailability.

Result of Action

This compound significantly enhances the efficacy of substrate chemotherapeutic agents in ABCG2-overexpressing cells and also in xenografts harboring the H460/MX20 cell that overexpress ABCG2 . It increases the intracellular accumulations of doxorubicin and Rhodamine 123 in ABCG2-overexpressing S1-MI-80 cells .

Action Environment

The environment can influence the action of this compound. For instance, in a xenograft mouse model, this compound enhanced the anticancer efficacy of Topotecan . .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on pyridopyrimidine derivatives are promising. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The most potent derivative, “1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, has shown significant potential and could be a focus for future research .

Eigenschaften

IUPAC Name |

1-cyclopentyl-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O/c23-21-19-20(26-27(16-6-4-5-7-16)22(19)25-14-24-21)15-10-12-18(13-11-15)28-17-8-2-1-3-9-17/h1-3,8-14,16H,4-7H2,(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJUPMONHWAZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

330786-25-9 | |

| Record name | PCI 29732 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

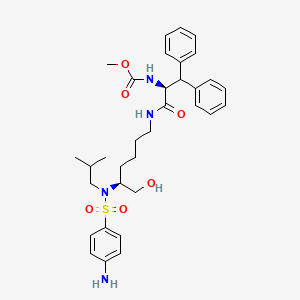

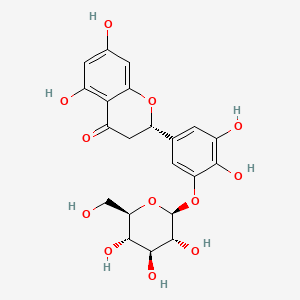

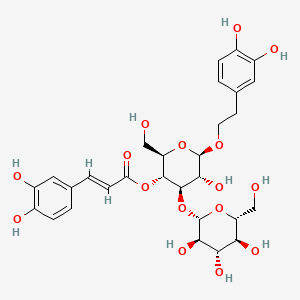

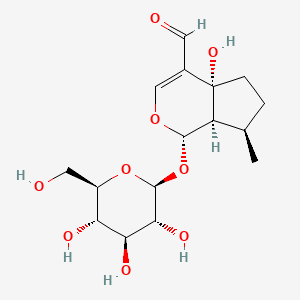

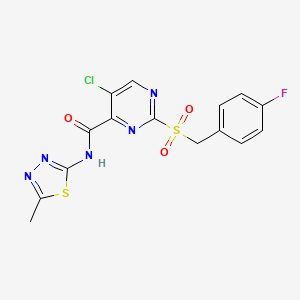

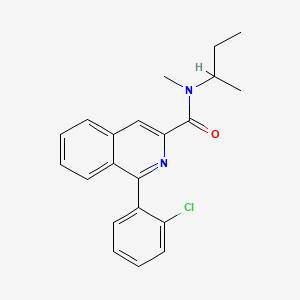

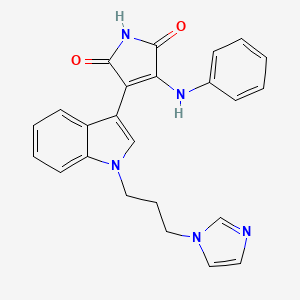

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[4-(2-Cyclopropyl-5-oxazolyl)phenyl]sulfonyl]-1,2,3,4-tetrahydro-quinoline](/img/structure/B1678504.png)

![ethyl (Z)-3-[5-(2-amino-5-chlorophenyl)-1,2,4-triazol-1-yl]prop-2-enoate](/img/structure/B1678506.png)

![4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[4,5-e]pyrimidin-6-yl]phenol](/img/structure/B1678508.png)

![2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1678510.png)